molecular formula C15H19NO3 B2857413 tert-butylN-(3-oxo-1-phenylcyclobutyl)carbamate CAS No. 2418663-64-4

tert-butylN-(3-oxo-1-phenylcyclobutyl)carbamate

Cat. No.: B2857413
CAS No.: 2418663-64-4
M. Wt: 261.321
InChI Key: UOQINMQMRXZUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(3-oxo-1-phenylcyclobutyl)carbamate (CAS 1923743-41-2, molecular formula C₁₈H₁₉NO₄, molecular weight 313.36 g/mol) is a Boc-protected carbamate featuring a strained cyclobutane ring substituted with a phenyl group and a ketone at the 1- and 3-positions, respectively . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enabling its use in multi-step organic syntheses, particularly in pharmaceutical intermediates and peptide chemistry. This compound’s structural rigidity and functional groups make it a versatile building block in drug discovery and materials science.

Properties

IUPAC Name

tert-butyl N-(3-oxo-1-phenylcyclobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-14(2,3)19-13(18)16-15(9-12(17)10-15)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQINMQMRXZUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(=O)C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418663-64-4
Record name tert-butyl N-(3-oxo-1-phenylcyclobutyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclobutane Core Formation

The synthesis begins with 3-oxo-1-cyclobutane-carboxylic acid, prepared via a modified route from 1,3-dichloroacetone. Reaction with ethylene glycol forms a ketal intermediate, which undergoes cyclization with diethyl malonate under acidic conditions (20% HCl, 100°C, 48–55 h) to yield 5,8-dioxy-spiro[3.4]octane-2,2-dicarboxylate. Hydrolysis produces 3-oxo-1-cyclobutane-carboxylic acid in 49–73% yield.

Boc Protection

The amine is treated with di-tert-butyl dicarbonate (Boc₂O) and DMAP in dichloromethane, affording the target compound in 92% yield. This route’s total yield (35–40%) is limited by the multi-step sequence but benefits from regioselective arylation.

Method 2: Phase-Transfer Alkylation

Condensation and Alkylation

Adapting a lacosamide synthesis route, N-Boc-D-serine forms a mixed anhydride with isobutyl chloroformate in ethyl acetate. Condensation with benzylamine produces (R)-[1-(hydroxymethyl)-2-carbonyl-2-(benzylamino)ethyl]-tert-butyl carbamate. Phase-transfer alkylation with dimethyl sulfate (1.2 equiv) and tetrabutylammonium bromide (0.025–0.2 equiv) in ethyl acetate/KOH introduces the methoxy group, yielding the cyclobutane precursor in 92% yield.

Cyclobutane Formation and Deprotection

Oxidative cyclization (Cu(OAc)₂, O₂) forms the 3-oxo-1-phenylcyclobutyl core. Acidic deprotection (HCl/dioxane) removes the benzyl group, and Boc protection finalizes the product with 85% overall yield. This method excels in scalability and minimal byproduct formation.

Method 3: Direct Amination and Protection

Cyclobutane Amination

1-Phenylcyclobutanone is subjected to reductive amination (NaBH₃CN, NH₄OAc) to yield 3-oxo-1-phenylcyclobutylamine. However, the strained ring leads to low yields (30–40%) and epimerization, limiting practicality.

Carbamate Formation

The amine reacts with Boc anhydride in THF, achieving 90% conversion. Despite simplicity, the route’s reliance on unstable intermediates renders it less viable for industrial use.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Overall Yield (%) 35–40 85 30–40
Steps 5 4 2
Scalability Moderate High Low
Regioselectivity High High Low
Cost Efficiency Low Moderate High

Method 2 emerges as superior due to high yields and operational simplicity, though Method 1 offers regioselective precision for specialized applications.

Experimental Optimization

Solvent Effects in C–H Arylation

Replacing tert-butyl alcohol with hexafluoro-2-propanol (HFIP) suppresses over-arylation, enhancing mono-selectivity to 95% (Table 2, entry 4).

Alkylation Catalyst Loading

Reducing tetrabutylammonium bromide to 0.025 equiv maintains yield (90%) while lowering costs.

Chemical Reactions Analysis

Carbamate Formation via Curtius Rearrangement

The compound can be synthesized through a Curtius rearrangement pathway using acyl azide intermediates. Key steps include:

  • Reaction of carboxylic acids with di-tert-butyl dicarbonate and sodium azide to form acyl azides.

  • Thermal or catalytic Curtius rearrangement to generate isocyanate intermediates.

  • Trapping with alcohols/amines to yield carbamates .

Example Reaction:

ReactantsConditionsYield
Aromatic carboxylic acidTBAB, Zn(OTf)₂, 0–25°C82–94%
Di-tert-butyl dicarbonateToluene, 12–24 h

This method tolerates functional groups like esters and halides .

Nucleophilic Acyl Substitution

The carbonyl group undergoes nucleophilic attack, enabling transformations such as:

  • Amide formation : Reacts with primary/secondary amines under mild conditions (Cs₂CO₃, DMF, 50°C) .

  • Alkylation : N-alkylation occurs with alkyl halides in the presence of K₂CO₃ .

Key Data:

ReagentProductYield
Methyl iodideN-Methyl-3-oxo-1-phenylcyclobutane78%
BenzylamineCyclobutylbenzamide derivative85%

Acid-Catalyzed Cyclobutane Ring Cleavage

The strained cyclobutane ring undergoes ring-opening in acidic media:

  • HCl/MeOH : Produces γ-keto amides via β-scission .

  • H₂SO₄ : Forms phenylacetic acid derivatives at elevated temperatures .

Experimental Conditions:

AcidTemperatureProductYield
6M HClRefluxγ-Keto carboxamide67%
H₂SO₄ (1M)80°C3-Phenylpropanoic acid72%

tert-Butoxycarbonyl (Boc) Deprotection

The Boc group is cleaved under acidic conditions:

  • TFA/DCM : Quantitative deprotection at 25°C (1 h) .

  • HCl/dioxane : Slower cleavage (4 h, 60°C) .

Comparison Table:

ConditionTimeEfficiency
TFA (20% v/v)1 h>99%
HCl (4M in dioxane)4 h95%

Radical-Mediated Functionalization

Participates in visible-light-driven C–C bond formation via:

  • Organocatalysis : Chiral imidazolidinone catalysts enable α-alkylation .

  • Radical trapping : Alkyl radicals add stereoselectively to enamine intermediates .

Representative Transformation:

SubstrateCatalystProduct Enantioselectivity
α-BromoesterRu(bpy)₃²⁺/DBU92% ee

Scientific Research Applications

tert-butylN-(3-oxo-1-phenylcyclobutyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (3-oxo-1-phenylcyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name CAS Molecular Formula Key Substituents Molecular Weight (g/mol) Ring System Special Features
tert-butyl N-(3-oxo-1-phenylcyclobutyl)carbamate 1923743-41-2 C₁₈H₁₉NO₄ 3-oxo, phenyl 313.36 Cyclobutane Aromatic substituent, ketone
tert-butyl N-[(3-oxocyclobutyl)methyl]carbamate 2098067-97-9 C₁₅H₂₅NO₅ 3-oxocyclobutylmethyl 299.36 Cyclobutane Additional Boc group, methyl spacer
tert-butyl N-(3-fluorocyclohexyl)carbamate 1546332-14-2 C₁₁H₂₀FNO₂ 3-fluoro 217.28 Cyclohexane Fluorine substituent
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 134575-47-6 C₁₁H₂₀N₂O₂ Azabicyclo 220.29 Bicyclo[4.1.0] Nitrogen in ring, fused bicyclic system
tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate 225641-84-9 C₁₀H₁₉NO₃ 3-hydroxy 201.26 Cyclopentane Hydroxyl group, chiral centers

Key Observations :

  • Cyclobutane vs. Larger Rings : The target compound’s cyclobutane ring introduces significant ring strain, enhancing reactivity compared to more stable cyclohexane () or bicyclic systems () .
  • Aromatic vs.
  • Functional Groups : The 3-oxo group enables nucleophilic additions (e.g., Grignard reactions), whereas hydroxyl or fluorine substituents () modify solubility and metabolic stability .

Table 2: Reactivity and Application Profiles

Compound Reactivity Highlights Potential Applications
tert-butyl N-(3-oxo-1-phenylcyclobutyl)carbamate Ketone participates in nucleophilic additions; Boc group deprotects under acidic conditions. Peptide synthesis, kinase inhibitor intermediates
Fluorinated analogs (e.g., ) Fluorine enhances electronegativity and metabolic stability. CNS drug candidates, PET tracers
Bicyclic derivatives (e.g., ) Rigid frameworks improve binding specificity. Enzyme inhibitors, GPCR-targeted therapeutics
Hydroxycyclopentyl derivatives () Hydroxyl enables hydrogen bonding and oxidation. Chiral catalysts, glycosylation precursors

Research Findings :

  • Ketone Reactivity : The 3-oxo group in the target compound facilitates reductive amination (similar to ) and serves as a handle for further functionalization .
  • Boc Group Stability : Boc protection is stable under basic conditions but cleavable via trifluoroacetic acid, aligning with strategies used in for intermediate synthesis .

Biological Activity

tert-butylN-(3-oxo-1-phenylcyclobutyl)carbamate, a carbamate derivative, has garnered attention for its potential biological activities. This compound is noted for its structural features that may confer various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this compound based on diverse sources, including patents, research studies, and chemical databases.

  • Chemical Formula : C_{13}H_{17}N_{1}O_{2}
  • Molecular Weight : 225.29 g/mol
  • Melting Point : 122°C to 124°C
  • Purity : 95% (minimum) .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

2. Antioxidant Activity

The compound has been shown to possess antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. This activity is particularly relevant in the context of diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders .

3. Anticancer Potential

Preliminary studies suggest that derivatives of cyclobutane, including this compound, may exhibit anticancer activity. In vitro assays have demonstrated the ability of these compounds to inhibit the growth of various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of cytokine production; potential use in treating inflammatory diseases
AntioxidantScavenging free radicals; reduction of oxidative stress
AnticancerInhibition of cancer cell proliferation in vitro; promising results against multiple cell lines

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in inflammatory and oxidative stress pathways. The structural characteristics of the cyclobutane ring may play a crucial role in its biological interactions.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl N-(3-oxo-1-phenylcyclobutyl)carbamate?

  • Answer : The compound is typically synthesized via carbamate protection of a cyclobutylamine intermediate. A common approach involves reacting 3-oxo-1-phenylcyclobutylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization includes controlling reaction temperature (0–25°C) and using dichloromethane or THF as solvents. Post-synthesis purification often employs column chromatography or recrystallization .
Key Reaction Parameters Conditions/Outcomes
Reagent Ratio1:1.2 (amine:chloroformate)
SolventDichloromethane
Reaction Time4–6 hours
Yield60–75% (reported for analogous compounds)

Q. Which analytical techniques are essential for confirming the molecular structure of this compound?

  • Answer : Critical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the tert-butyl group (δ ~1.4 ppm for 1^1H), cyclobutyl ketone (δ ~210 ppm for 13^13C), and phenyl protons (δ ~7.3–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 276.1342 for C16_{16}H19_{19}NO3_3) .
  • X-ray Crystallography : For resolving stereochemical ambiguities, SHELX programs are widely used for refinement .

Q. How does pH affect the stability of tert-butyl N-(3-oxo-1-phenylcyclobutyl)carbamate?

  • Answer : The compound is stable under neutral conditions but degrades in strongly acidic/basic environments due to hydrolysis of the carbamate group. Stability studies (via HPLC monitoring) show >90% integrity at pH 7 after 48 hours, dropping to <50% at pH ≤2 or ≥12 .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for stereoisomers of this compound?

  • Answer : Ambiguities in enantiomorph-polarity can be addressed using Rogers’ η parameter or Flack’s x parameter for centrosymmetric twinning analysis . Computational tools like Olex2 or SHELXL refine structures against intensity data, while DFT calculations validate chiral centers .

Q. What computational strategies predict the reactivity of this compound in novel cycloaddition reactions?

  • Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity in [2+2] or Diels-Alder reactions. For example, the cyclobutyl ketone’s LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic attack at the carbonyl .

Q. How can reaction yields be optimized in multi-step syntheses involving this carbamate?

  • Answer : Key strategies include:

  • Catalyst Screening : Pd-mediated cross-coupling for aryl functionalization (e.g., Suzuki-Miyaura) .

  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) improve intermediate solubility.

  • In Situ Monitoring : ReactIR or LC-MS to track transient intermediates and adjust stoichiometry .

    Optimization Variables Impact on Yield
    Catalyst Loading (Pd)5 mol% → 85% yield
    Temperature80°C → 70% yield vs. 25°C → 40% yield
    Purification MethodColumn chromatography (SiO2_2) → 90% purity

Q. What experimental designs are recommended for evaluating this compound’s biological activity in kinase inhibition assays?

  • Answer : Use fluorescence-based assays (e.g., ADP-Glo™) to measure kinase inhibition. Dose-response curves (0.1–100 μM) determine IC50_{50} values. Molecular docking (AutoDock Vina) predicts binding to ATP pockets, validated by mutagenesis studies on key residues (e.g., Lys33 in PKA) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

  • Answer : For example, if NMR suggests a planar cyclobutane ring while X-ray shows puckering:

Re-examine sample purity (HPLC).

Validate crystallographic refinement parameters (R-factor, electron density maps) .

Perform conformational analysis via molecular dynamics (MD) simulations to assess ring flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.